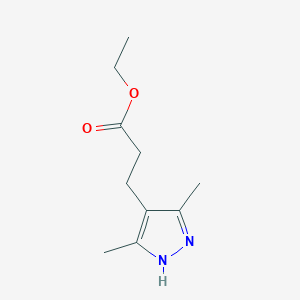

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Description

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole-based ester compound characterized by a propanoate side chain esterified with an ethyl group and substituted at the pyrazole ring with two methyl groups at positions 3 and 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name |

ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-14-10(13)6-5-9-7(2)11-12-8(9)3/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSNJTLKLMRQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a Michael addition, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlling the reaction temperature, and employing efficient purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound may find applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Structure: Shares the ethyl ester and pyrazole core but incorporates additional functional groups (amino, hydroxy, cyano, and phenyl) on a fused pyran ring.

- Synthesis: Prepared via refluxing with ethyl cyanoacetate and triethylamine in 1,4-dioxane, suggesting similar esterification and cyclization pathways to the target compound .

- Key Difference: The fused pyran ring introduces rigidity and electron-withdrawing groups (cyano), which may alter reactivity or biological activity compared to the simpler propanoate derivative.

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid

- Structure : Replaces the ethyl ester with a carboxylic acid group and attaches the pyrazole to a phenyl ring.

- Molecular weight: 244.29 g/mol .

- Applications : Propionic acid derivatives are common in anti-inflammatory drugs, suggesting possible medicinal relevance for this analog .

Methyl 3-[1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate

- Structure: Substitutes the pyrazole’s hydrogen at position 1 with a dihydropyrimidinone group and uses a methyl ester instead of ethyl.

- Synthesis : Likely synthesized via nucleophilic substitution or cyclocondensation, as seen in related pyrimidine-pyrazole hybrids .

- Key Difference: The pyrimidinone moiety introduces hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility: Ethyl cyanoacetate and malononitrile are recurring reagents in synthesizing pyrazole derivatives, enabling modular functionalization (e.g., amino, cyano groups) .

- Biological Potential: Pyrazole-carboxylate hybrids often exhibit antimicrobial, anticancer, or anti-inflammatory activity, though specific data for the target compound require further study .

- Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving crystal structures of such compounds, aiding in understanding steric and electronic configurations .

Biological Activity

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.24 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetyl derivatives with hydrazine derivatives through aldol condensation methods. This synthetic route allows for the introduction of functional groups that may enhance the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar pyrazole structures showed effective antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity against Aspergillus niger .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves interaction with enzymes in inflammatory pathways, potentially modulating their activity.

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

- Antibacterial Activity : In a comparative study, this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-tubercular Properties : Another investigation assessed its efficacy against Mycobacterium tuberculosis, demonstrating inhibition rates that suggest it could serve as a scaffold for anti-tubercular drug development .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity and specificity. This interaction can modulate various biochemical pathways associated with inflammation and microbial resistance.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.